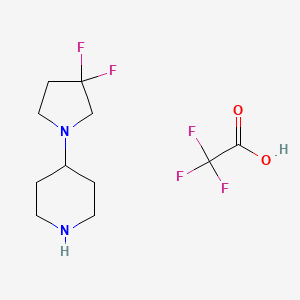
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C11H17F5N2O2. It is known for its unique structure, which includes a piperidine ring substituted with a difluoropyrrolidine group and a trifluoroacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate typically involves the reaction of piperidine with 3,3-difluoropyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The resulting intermediate is then treated with trifluoroacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent quality and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .
Applications De Recherche Scientifique
4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The difluoropyrrolidine group is known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoroacetate moiety enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,3-Difluoropyrrolidin-1-yl)piperidine hydrochloride
- 4-(3,3-Difluoropyrrolidin-1-yl)piperidine dihydrochloride
Uniqueness
Compared to similar compounds, 4-(3,3-Difluoropyrrolidin-1-yl)piperidine 2,2,2-trifluoroacetate offers enhanced stability and bioavailability due to the presence of the trifluoroacetate group. This makes it a valuable compound in medicinal chemistry and other scientific research applications .
Propriétés
Formule moléculaire |
C11H17F5N2O2 |
|---|---|
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
4-(3,3-difluoropyrrolidin-1-yl)piperidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H16F2N2.C2HF3O2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;3-2(4,5)1(6)7/h8,12H,1-7H2;(H,6,7) |
Clé InChI |
OTUHAGHMFURAOD-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2CCC(C2)(F)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


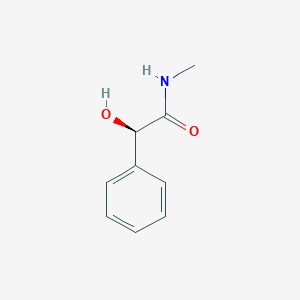
![2-(1-Boc-3-pyrrolidinyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B13664738.png)
![2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664744.png)
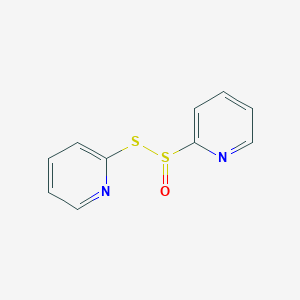
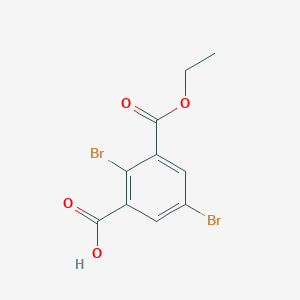
![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
![2-(2,4-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13664759.png)
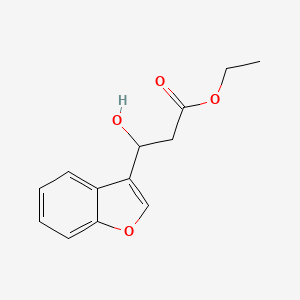
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine hydrochloride](/img/structure/B13664765.png)

![2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)

![4,7-Diazaspiro[2.5]octane-6,8-dione](/img/structure/B13664792.png)
![2-[2-(Trifluoromethyl)benzyl]thiazole-4-carboxylic Acid](/img/structure/B13664799.png)
